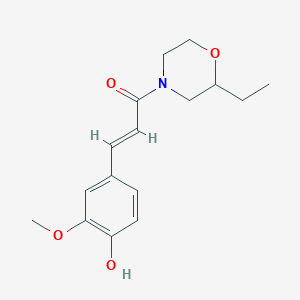
LG 50,221
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LG 50,221 is a complex organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a morpholine ring substituted with an ethyl group and a cinnamoyl moiety that includes hydroxy and methoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with carbonyl compounds. For LG 50,221, a common synthetic route includes the coupling of 2-ethylmorpholine with 4-hydroxy-3-methoxycinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale reactions using continuous flow reactors. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
LG 50,221 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated morpholine derivative.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
LG 50,221 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of LG 50,221 involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards target molecules. The cinnamoyl moiety can interact with hydrophobic pockets in proteins, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler derivative without the cinnamoyl moiety.
4-(2-Hydroxyethyl)morpholine: Contains a hydroxyethyl group instead of the cinnamoyl moiety.
2-Morpholinoethanol: A derivative with an ethanol group attached to the morpholine ring.
Uniqueness
LG 50,221 is unique due to the presence of the cinnamoyl moiety, which imparts distinct chemical and biological properties. The combination of hydroxy and methoxy groups enhances its reactivity and potential for various applications in research and industry .
Propiedades
Número CAS |
16562-70-2 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
(E)-1-(2-ethylmorpholin-4-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO4/c1-3-13-11-17(8-9-21-13)16(19)7-5-12-4-6-14(18)15(10-12)20-2/h4-7,10,13,18H,3,8-9,11H2,1-2H3/b7-5+ |
Clave InChI |
KXYLSMLCIXWDPY-FNORWQNLSA-N |
SMILES |
CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC |
SMILES isomérico |
CCC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |
SMILES canónico |
CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC |
Sinónimos |
2-Ethyl-4-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















